molecular formula C21H25FN2O3S B11342255 N-(2,4-Dimethyl-3-pentanyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

N-(2,4-Dimethyl-3-pentanyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

Cat. No.: B11342255
M. Wt: 404.5 g/mol
InChI Key: FVOYCAZGAXTQMU-UHFFFAOYSA-N
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Description

N-(2,4-Dimethyl-3-pentanyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated aromatic rings and a thiazinyl moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethyl-3-pentanyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo[C,E][1,2]thiazin-6-YL intermediate, which is then fluorinated to introduce the 9-fluoro group. Subsequent steps involve the acylation of the intermediate with 2-(2,4-dimethyl-3-pentanyl)acetyl chloride under controlled conditions to yield the final product. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are carried out sequentially. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethyl-3-pentanyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazinyl moiety to its corresponding thiol.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds. These products can be further utilized in subsequent synthetic steps or studied for their own unique properties.

Scientific Research Applications

N-(2,4-Dimethyl-3-pentanyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethyl-3-pentanyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The fluorinated aromatic rings and thiazinyl moiety play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated aromatic thiazines and acetamides, such as:

  • N-(2,4-Dimethyl-3-pentanyl)-2-(9-chloro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide
  • N-(2,4-Dimethyl-3-pentanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

Uniqueness

What sets N-(2,4-Dimethyl-3-pentanyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide apart is its specific fluorination pattern and the presence of the thiazinyl moiety, which confer unique chemical reactivity and potential biological activities. These features make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H25FN2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C21H25FN2O3S/c1-13(2)21(14(3)4)23-20(25)12-24-18-10-9-15(22)11-17(18)16-7-5-6-8-19(16)28(24,26)27/h5-11,13-14,21H,12H2,1-4H3,(H,23,25)

InChI Key

FVOYCAZGAXTQMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)NC(=O)CN1C2=C(C=C(C=C2)F)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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